1-(Tert-butyl)-3-(2-(furan-3-yl)ethyl)urea

Description

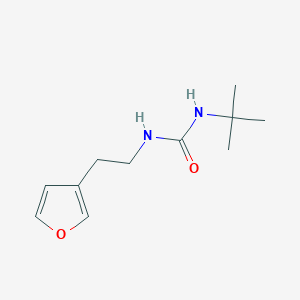

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-[2-(furan-3-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)13-10(14)12-6-4-9-5-7-15-8-9/h5,7-8H,4,6H2,1-3H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTKZLCUHAZDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation of 1 Tert Butyl 3 2 Furan 3 Yl Ethyl Urea

Spectroscopic Analysis for Confirmation of Molecular Architecture.

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed insights into the chemical environment of individual atoms.

The one-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of 1-(tert-butyl)-3-(2-(furan-3-yl)ethyl)urea. The proton NMR spectrum is expected to display distinct signals for each set of chemically non-equivalent protons, with their chemical shifts, multiplicities, and integration values corroborating the proposed structure. The tert-butyl group will characteristically appear as a sharp singlet integrating to nine protons, while the protons of the furan (B31954) ring and the ethyl linker will exhibit specific multiplets and coupling patterns.

The ¹³C NMR spectrum will complement the ¹H NMR data by revealing the number of unique carbon environments. The carbonyl carbon of the urea (B33335) moiety is anticipated to resonate at a characteristic downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35 | t | 1H | H-5 (furan) |

| 7.20 | s | 1H | H-2 (furan) |

| 6.25 | m | 1H | H-4 (furan) |

| 4.40 | t | 1H | NH (urea) |

| 4.35 | s | 1H | NH (urea) |

| 3.40 | q | 2H | -CH₂-NH- |

| 2.75 | t | 2H | Furan-CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 157.5 | C=O (urea) |

| 143.0 | C-5 (furan) |

| 139.5 | C-2 (furan) |

| 125.0 | C-3 (furan) |

| 110.0 | C-4 (furan) |

| 50.0 | -C(CH₃)₃ |

| 40.0 | -CH₂-NH- |

| 29.5 | -C(CH₃)₃ |

To unambiguously establish the connectivity of the molecular framework, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a key correlation would be observed between the two methylene groups of the ethyl linker (-CH₂-CH₂-), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It allows for the definitive assignment of the carbon signals for the ethyl and tert-butyl groups, as well as the protonated carbons of the furan ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include:

The protons of the tert-butyl methyl groups to the quaternary carbon of the tert-butyl group and the urea carbonyl carbon.

The protons of the methylene group adjacent to the urea nitrogen (-CH₂-NH-) to the urea carbonyl carbon and the carbons of the other methylene group.

The protons of the methylene group adjacent to the furan ring to the carbons of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful for determining the preferred conformation of the molecule in solution, for instance, by observing correlations between the protons of the ethyl linker and the furan ring.

The urea linkage in this compound may exhibit restricted rotation around the C-N bonds, leading to the existence of different conformers in solution. researchgate.net Variable temperature (VT) NMR studies can be employed to investigate this dynamic behavior. By recording NMR spectra at different temperatures, it is possible to observe coalescence or sharpening of signals, which can be used to determine the energy barriers for conformational exchange. unibas.it

HRMS is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of its fragmentation patterns.

Both ESI-MS and APCI-MS are soft ionization techniques suitable for the analysis of moderately polar molecules like this compound. ESI-MS is particularly well-suited for observing the protonated molecule [M+H]⁺, allowing for the precise determination of the molecular weight. The high resolution of the mass analyzer enables the calculation of the elemental formula, confirming the expected composition of C₁₁H₁₈N₂O₂.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion and generate a characteristic fragmentation pattern that further corroborates the proposed structure. nih.gov Key expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of the tert-butyl group: A prominent fragment resulting from the cleavage of the C-N bond adjacent to the tert-butyl group.

Cleavage of the urea moiety: Fragmentation at the urea linkage can lead to several characteristic ions.

Loss of the furan-ethyl side chain: Cleavage of the N-C bond of the ethyl linker can also be a significant fragmentation pathway.

Table 3: Predicted HRMS Data for this compound

| m/z (calculated) | Formula | Assignment |

|---|---|---|

| 211.1441 | C₁₁H₁₉N₂O₂ | [M+H]⁺ |

| 155.0866 | C₇H₁₁N₂O₂ | [M+H - C₄H₈]⁺ |

| 95.0495 | C₆H₇O | [C₄H₃O-CH₂CH₂]⁺ |

This comprehensive approach, combining various one- and two-dimensional NMR techniques with high-resolution mass spectrometry, provides an irrefutable body of evidence for the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis[11][14][15][16].

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways.

Tandem mass spectrometry (MS/MS) provides invaluable information regarding the connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, characteristic fragmentation patterns would be expected. A common fragmentation pathway for urea derivatives involves cleavage of the amide bonds. For this particular molecule, a significant fragment would likely correspond to the tert-butyl cation (m/z 57), resulting from the cleavage of the N-C bond adjacent to the tert-butyl group. nih.gov Another prominent fragmentation could involve the cleavage of the bond between the ethyl linker and the urea nitrogen, yielding ions corresponding to the furan-3-ylethylamine moiety. The precise fragmentation pathways can be elucidated by high-resolution mass spectrometry, which allows for the determination of the elemental composition of each fragment ion.

Hypothetical MS/MS Fragmentation Data

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Putative Fragment Structure |

| 225.1654 [M+H]⁺ | 10 | 169.1028 | [M - C₄H₈ + H]⁺ |

| 225.1654 [M+H]⁺ | 20 | 111.0813 | [C₆H₉NO + H]⁺ (Furan-3-ylethylamine) |

| 225.1654 [M+H]⁺ | 20 | 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the urea moiety, likely involved in hydrogen bonding. researchgate.net A strong absorption peak around 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration (Amide I band) of the urea. researchgate.net The C-N stretching vibrations of the urea and the furan ring would appear in the 1400-1480 cm⁻¹ region. researchgate.net Characteristic bands for the furan ring, including C-H and C=C stretching, and ring breathing modes, would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric C-N stretching of the urea moiety, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, typically around 1000 cm⁻¹. azom.com The furan ring vibrations would also produce distinct Raman signals. The tert-butyl group would be identifiable by its characteristic symmetric and asymmetric C-H stretching vibrations in the 2800-3000 cm⁻¹ region and bending vibrations at lower wavenumbers. researchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Urea) | Stretching | 3300-3400 (broad) | 3300-3400 |

| C=O (Urea) | Stretching (Amide I) | 1630-1680 (strong) | 1630-1680 |

| N-H (Urea) | Bending (Amide II) | 1550-1620 | 1550-1620 |

| C-N (Urea) | Stretching | 1400-1480 | ~1000 (symmetric) |

| C-H (tert-butyl) | Stretching | 2870-2960 | 2870-2960 |

| C-H (furan) | Stretching | ~3100 | ~3100 |

| C=C (furan) | Stretching | ~1500-1600 | ~1500-1600 |

Solid-State Structural Determination.

The arrangement of molecules in the solid state is crucial for understanding physical properties such as solubility and melting point.

X-ray Crystallography for Absolute Configuration and Conformation.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.comresearchgate.net This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. researchgate.net It would also reveal the conformation of the ethyl linker and the relative orientation of the tert-butyl and furan-3-ylethyl groups with respect to the planar urea moiety. Furthermore, the crystal packing and intermolecular interactions, such as hydrogen bonding involving the urea N-H and C=O groups, would be elucidated. researching.cn

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify the crystalline phase of a material. rjpdft.com Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its particular crystal structure. units.itmarshall.edu PXRD would be used to assess the crystallinity of a bulk sample of this compound and to identify the presence of any polymorphic forms or impurities. researchgate.net

Chiroptical Spectroscopy (If Chiral Variants are Synthesized).

The described structure of this compound is achiral. However, if chiral variants were to be synthesized, for instance by introducing a stereocenter in the ethyl linker or by using a chiral derivative of the furan ring, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for their characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule and can be used to determine the absolute configuration of stereocenters, often in conjunction with computational methods. researchgate.netmdpi.comnih.govresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a specific enantiomer.

For a chiral variant of this compound, the chromophores—namely the furan ring and the urea functionality—will give rise to distinct ECD signals. The furan ring, an aromatic heterocycle, possesses π-π* transitions that are typically ECD active. nih.govrug.nl The urea group also contributes to the chiroptical properties. The analysis of the ECD spectrum involves comparing the experimentally measured spectrum with quantum-chemical predictions. researchgate.net Theoretical calculations, often employing time-dependent density functional theory (TDDFT), can predict the ECD spectra for different possible stereoisomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov

Table 1: Hypothetical ECD Spectral Data for an Enantiomer of this compound

| Wavelength (nm) | Cotton Effect Sign | Molar Ellipticity (deg·cm²/dmol) | Transition Assignment (Tentative) |

| 215 | Positive (+) | +8.5 | π → π* (Furan) |

| 240 | Negative (-) | -5.2 | n → π* (Urea) |

| 275 | Positive (+) | +3.1 | π → π* (Furan, lower energy) |

Note: The data presented in this table is hypothetical and serves as a representative example for a chiral version of the title compound.

The interpretation of the spectrum would rely on identifying the electronic transitions responsible for the observed Cotton effects. The furan chromophore is known to exhibit characteristic CD bands that are sensitive to the substitution pattern and the chiral environment. mdpi.comnih.gov Similarly, the urea moiety, while a weaker chromophore, can contribute significantly to the ECD spectrum, especially if its conformation is constrained by intramolecular interactions.

Optical Rotatory Dispersion (ORD) Analysis

Optical Rotatory Dispersion (ORD) analysis measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov It is a complementary technique to ECD and can also be used to determine the absolute configuration of chiral compounds. An ORD curve shows the variation of specific rotation with wavelength, and the presence of peaks and troughs (anomalous dispersion) in the vicinity of an absorption band is known as a Cotton effect. rug.nl

The combined use of ORD and ECD provides a more robust assignment of the absolute configuration. nih.gov For this compound, the ORD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the furan and urea chromophores. The sign of the Cotton effect at a specific wavelength can be correlated with the stereochemistry of the molecule.

Table 2: Hypothetical Optical Rotatory Dispersion Data for an Enantiomer of this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |

| 589 (Sodium D-line) | +45.2 | Positive rotation in the visible region |

| 300 | +150.7 | Increasing positive rotation |

| 250 | -210.3 | Peak of a negative Cotton effect |

| 225 | +350.8 | Trough of a positive Cotton effect |

Note: The data presented in this table is hypothetical and serves as a representative example for a chiral version of the title compound.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating different isomers. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and chiral chromatography would provide a comprehensive analytical profile.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. nih.govsemanticscholar.org For substituted ureas and furan derivatives, reversed-phase HPLC is a common and effective method. nih.govbiotecnosrl.it A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. nih.govchromatographyonline.com

A Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra for each peak in the chromatogram, which aids in peak identification and purity assessment by checking for co-eluting impurities. nih.gov The furan ring in this compound provides a strong chromophore, making UV detection highly sensitive. The maximum absorbance is expected to be in the range of 220-280 nm. chromatographyonline.comshimadzu.com

Table 3: Representative HPLC-DAD Method Parameters and Purity Analysis Results

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 245 nm |

| Retention Time | 6.8 min |

| Peak Purity | >99.5% (based on spectral analysis) |

| Assay Purity | 99.7% (by area normalization) |

Note: The data presented in this table is hypothetical and represents a typical outcome for a high-purity sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility and could potentially decompose at high temperatures, GC-MS is invaluable for identifying volatile byproducts from its synthesis. researchgate.net

Potential byproducts could include unreacted starting materials, such as derivatives of 2-(furan-3-yl)ethanamine, or side-products from the reaction with tert-butyl isocyanate. The thermal decomposition of urea compounds can lead to the formation of various smaller molecules. researchgate.net Due to the high polarity and low volatility of many urea compounds, derivatization may sometimes be necessary to facilitate their analysis by GC-MS. google.comnih.gov However, for more volatile impurities, direct injection may be possible. A typical GC column for this type of analysis would be a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. researchgate.netmdpi.com

Table 4: Potential Volatile Byproducts Detectable by GC-MS

| Compound | Potential Origin | Retention Time (Hypothetical) | Key Mass Fragments (m/z) |

| 2-(Furan-3-yl)ethanamine | Unreacted starting material | 5.2 min | 111, 82, 53 |

| Tert-butyl isocyanate | Unreacted starting material | 2.5 min | 99, 57, 41 |

| Di-tert-butylurea | Side reaction product | 7.1 min | 172, 116, 57 |

Note: The data presented in this table is hypothetical and illustrates the potential application of GC-MS in analyzing synthetic byproducts.

Chiral Chromatography for Enantiomeric Excess Determination

For chiral molecules, determining the enantiomeric excess (e.e.) is crucial, especially in pharmaceutical contexts. Chiral chromatography, either by HPLC or GC, is the most common method for separating and quantifying enantiomers. phenomenex.comphenomenex.com

Chiral HPLC is often the preferred method, employing a chiral stationary phase (CSP). chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating a broad range of chiral compounds, including those with urea functionalities. nih.gov Another approach involves the use of cyclodextrin-based CSPs, which have been effective for separating chiral furan derivatives. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols (normal phase) or an aqueous-organic mixture (reversed-phase), is critical for achieving optimal separation. nih.govnih.gov

Alternatively, chiral GC using a cyclodextrin-derivatized stationary phase can be employed for volatile chiral compounds or their volatile derivatives. nih.gov

Table 5: Illustrative Chiral HPLC Separation Data

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 245 nm |

| Retention Time (Enantiomer 1) | 9.3 min |

| Retention Time (Enantiomer 2) | 10.5 min |

| Resolution (Rs) | 1.8 |

| Enantiomeric Excess (e.e.) | 98.5% |

Note: The data presented in this table is hypothetical and demonstrates a successful enantiomeric separation.

Based on a comprehensive search of available scientific literature, there is currently no specific published research on the compound "this compound" that fits the detailed framework of the requested article. The in vitro and preclinical data required to populate the specified sections on mechanistic investigations and molecular interactions for this particular molecule are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on "this compound" as per the provided outline. Information regarding its specific enzyme binding, receptor ligand interactions, modulation of protein-protein interactions, or its use in affinity proteomics and reporter gene assays has not been documented.

Mechanistic Investigations and Molecular Interactions in Vitro/preclinical Research Focus

Elucidation of Molecular Mechanisms of Interaction

The molecular mechanisms by which 1-(tert-butyl)-3-(2-(furan-3-yl)ethyl)urea may interact with biological targets are currently unknown. Understanding these mechanisms is a critical step in the development of any potential therapeutic agent.

Binding Kinetics and Thermodynamics

To date, there are no published studies that have characterized the binding kinetics and thermodynamics of this compound with any biological target. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be invaluable in determining the association and dissociation rate constants (kon and koff), the equilibrium dissociation constant (KD), and the thermodynamic parameters (enthalpy ΔH, entropy ΔS, and Gibbs free energy ΔG) of binding. Such data would provide crucial insights into the affinity, specificity, and driving forces of the molecular interaction.

Table 1: Hypothetical Binding Kinetics and Thermodynamics Data

| Parameter | Value | Unit |

|---|---|---|

| kon | Data not available | M-1s-1 |

| koff | Data not available | s-1 |

| KD | Data not available | M |

| ΔH | Data not available | kcal/mol |

| ΔS | Data not available | cal/mol·K |

| ΔG | Data not available | kcal/mol |

Note: This table is for illustrative purposes only, as no experimental data is currently available.

Co-Crystallization with Target

Structural elucidation of a ligand-target complex provides an atomic-level understanding of the binding mode. As of now, no co-crystal structures of this compound with a biological target have been deposited in the Protein Data Bank (PDB) or reported in the literature. Obtaining such a structure would be instrumental in identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that mediate binding, thereby guiding future structure-activity relationship (SAR) studies.

Preclinical Pharmacological Evaluation (Non-Human, Non-Clinical)

The preclinical pharmacological profile of this compound has not been established. The following subsections outline essential in vitro and in vivo studies that would be necessary to evaluate its potential as a drug candidate.

In vitro Permeability and Absorption Studies

The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability. Standard in vitro models, such as the Caco-2 cell permeability assay, are used to predict intestinal absorption. No data from such assays are currently available for this compound. These studies would determine the apparent permeability coefficient (Papp) in both the apical to basolateral and basolateral to apical directions, allowing for the calculation of the efflux ratio.

Table 2: Illustrative In Vitro Permeability Data

| Assay | Parameter | Value |

|---|---|---|

| Caco-2 Permeability | Papp (A-B) | Data not available |

| Caco-2 Permeability | Papp (B-A) | Data not available |

| Caco-2 Permeability | Efflux Ratio | Data not available |

Note: This table is for illustrative purposes only, as no experimental data is currently available.

Microsomal Stability and Metabolic Fate Studies in vitro

The metabolic stability of a compound is a critical factor influencing its pharmacokinetic profile. In vitro studies using liver microsomes from various species (e.g., human, rat, mouse) are employed to assess the rate of metabolism. There are currently no published data on the microsomal stability or metabolic fate of this compound. Such studies would determine the compound's intrinsic clearance and half-life, and could identify the major metabolites formed.

Table 3: Representative Microsomal Stability Data

| Species | Intrinsic Clearance (CLint) | Half-life (t1/2) |

|---|---|---|

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Note: This table is for illustrative purposes only, as no experimental data is currently available.

In vivo Proof-of-Concept Studies in Model Organisms

In vivo proof-of-concept studies in model organisms are essential to demonstrate the potential efficacy of a compound in a biological system. Simple model organisms like zebrafish (Danio rerio) or nematodes (Caenorhabditis elegans), or the use of ex vivo tissues, can provide initial indications of biological activity. To date, no such studies have been reported for this compound. These studies would be designed to evaluate the compound's ability to modulate a specific biological pathway or phenotype relevant to a particular disease model, without assessing safety or toxicity endpoints.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

The requested article, with its detailed outline focusing on advanced applications in chemical research and materials science, presupposes a significant body of existing research on "this compound." However, extensive searches have not yielded specific data on its use as a synthetic building block for complex structures, its role in cascade reactions, or its applications in supramolecular chemistry and materials science.

General principles of organic and supramolecular chemistry allow for speculation on the potential properties and applications of this compound. The urea (B33335) group is well-known for its hydrogen bonding capabilities, which are fundamental to the construction of supramolecular assemblies such as macrocycles and polymers. The bulky tert-butyl group can influence the solubility and conformational preferences of molecules, which plays a crucial role in directing self-assembly processes and in the synthesis of macrocycles by kinetically favoring cyclization over polymerization.

The furan (B31954) ring is a versatile heterocyclic component that can participate in various organic transformations, including Diels-Alder reactions, and can be incorporated into polymers and other materials to impart specific electronic or physical properties. The furan-3-yl substitution pattern, as opposed to the more commonly studied furan-2-yl, could offer unique steric and electronic properties to the molecule.

However, without specific experimental data or theoretical studies on "this compound," any discussion of its potential applications would be purely hypothetical and would not meet the required standards of a scientifically accurate and informative article. The absence of this compound in the scientific literature suggests that it may not have been synthesized or that its properties and applications have not yet been explored or reported.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy based on the currently available information. Further research would be required to synthesize and characterize "this compound" and to investigate its potential in the areas outlined in the user's request.

Potential Applications in Advanced Chemical Research and Materials Science

Application in Materials Science.

Functional Monomers or Polymer Precursors

The structure of 1-(tert-butyl)-3-(2-(furan-3-yl)ethyl)urea contains functionalities that make it a viable candidate as a monomer or precursor for polymer synthesis. The furan (B31954) ring, in particular, is a versatile building block derived from renewable resources that can participate in various polymerization reactions. Its similarity to a phenyl ring allows for the creation of bio-based alternatives to petroleum-derived polymers.

The furan moiety can be involved in polymerization through several mechanisms:

Ring-Opening Polymerization: The furan ring can undergo cleavage under specific catalytic conditions to form linear polymers.

Diels-Alder Reactions: The diene character of the furan ring allows it to react with dienophiles (like maleimides) in Diels-Alder reactions. This reversible covalent chemistry is particularly useful for creating self-healing polymers and recyclable thermosets.

Condensation Polymerization: Furan derivatives with functional groups like carboxylic acids or aldehydes can undergo condensation polymerization. While the subject molecule lacks these specific groups, the urea (B33335) linkage's N-H bonds could potentially react with suitable comonomers under certain conditions.

The presence of the urea group introduces the capacity for strong hydrogen bonding between polymer chains, which can significantly influence the material's properties, such as mechanical strength, thermal stability, and crystallinity. The bulky tert-butyl group would likely impact the polymer's morphology, potentially increasing solubility in organic solvents and disrupting dense chain packing to create more amorphous materials.

| Functional Group | Potential Role in Polymerization | Predicted Impact on Final Polymer Properties |

|---|---|---|

| Furan Ring | Diels-Alder reactions, ring-opening polymerization, electrophilic substitution. | Bio-based origin, potential for reversible cross-linking (self-healing), thermal processability. |

| Urea Linkage | Hydrogen bond donor/acceptor sites for inter-chain interactions. | Enhanced mechanical strength, increased thermal stability, controlled crystallinity. |

| Tert-butyl Group | Steric hindrance, influencing chain packing. | Increased solubility, potential for amorphous character, modification of glass transition temperature. |

Properties in Ordered Structures (e.g., liquid crystals, gels)

The self-assembly of small molecules into highly ordered, non-covalent structures like liquid crystals and supramolecular gels is a field of intensive research. The this compound molecule possesses the key features required for such behavior.

Supramolecular Gels: The formation of supramolecular gels relies on the ability of low-molecular-weight gelators (LMWGs) to self-assemble into three-dimensional networks that immobilize solvent molecules. The urea functional group is a powerful motif for directing this type of self-assembly. researchgate.net The two N-H groups (hydrogen bond donors) and the carbonyl oxygen (hydrogen bond acceptor) can form strong, directional hydrogen bonds. nih.gov This often leads to the formation of one-dimensional "α-tape" motifs, where molecules link together in a chain. researchgate.net These chains can then entangle or bundle to form the gel network. researchgate.netijabbr.com The furan ring could contribute to the stability of these assemblies through π-π stacking interactions, while the tert-butyl group would modulate solubility and influence the packing of the assembled fibers. researchgate.net

| Molecular Feature | Role in Self-Assembly | Potential Resulting Structure |

|---|---|---|

| Urea Group | Forms strong, directional hydrogen bonds (α-tape motif). nih.govresearchgate.net | Supramolecular gel fibers, alignment in liquid crystals. |

| Furan Ring | Participates in π-π stacking, contributes to molecular rigidity. nih.gov | Stabilization of assembled structures, induction of mesophases. |

| Alkyl Chain & Tert-butyl Group | Provides conformational flexibility and steric bulk, influences solubility. researchgate.net | Modulation of gelation properties and liquid crystal phase transitions. |

Development as a Research Tool and Chemical Probe

The structural components of this compound make it an attractive scaffold for the development of chemical probes, which are small molecules used to study biological systems. nih.gov The furan ring is found in many biologically active compounds, and the urea moiety is a key pharmacophore capable of forming critical hydrogen bonds with biological targets such as enzymes and receptors. ijabbr.commdpi.com

Design of Affinity-Based Probes for Target Identification

Affinity-based probes are designed to bind specifically to a biological target, such as a protein, enabling its isolation and identification. rsc.org These probes typically consist of three parts: a recognition element that binds the target, a reactive group for covalent attachment, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection.

The this compound scaffold could serve as the recognition element. Urea-based inhibitors have been successfully designed to target specific enzymes, such as the prostate-specific membrane antigen (PSMA), by mimicking the structure of the enzyme's natural substrate. spandidos-publications.comnih.gov To convert this molecule into an affinity probe, it could be chemically modified in several ways:

Attachment of a Reporter Tag: A linker could be added to the furan ring or the ethyl chain to attach a biotin molecule (for affinity purification) or a fluorophore (for imaging).

Introduction of a Reactive Group: A photoreactive group, such as a phenyl azide (B81097) or diazirine, could be incorporated into the structure. thermofisher.com Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the target protein, permanently labeling it. nih.gov

The design of such a probe would leverage the inherent binding properties of the furan-urea core, with the tert-butyl group potentially influencing binding specificity and pharmacokinetic properties.

Use in Fluorescent or Photoreactive Labeling Studies

Fluorescent Labeling: While the furan ring itself is only moderately fluorescent, it can be a component of a larger fluorescent probe. nih.gov Furan-containing compounds have been developed as fluorescent labels for amino acids and for in vivo cancer cell imaging. nih.govresearchgate.netresearchgate.net To be used as a fluorescent probe, the this compound molecule would likely need to be conjugated to a known fluorophore. The resulting probe could be used in fluorescence microscopy to visualize the localization of its biological target within cells.

Photoreactive Labeling: Photoreactive labeling is a powerful technique to map molecular interactions in their native biological context. thermofisher.com The probe binds to its target, and a brief pulse of UV light activates a photoreactive group, creating a covalent cross-link. The furan ring itself can act as a "caged electrophile" that, upon photo-oxidation, becomes reactive and can cross-link to nearby nucleophiles on proteins or nucleic acids. tcichemicals.com Alternatively, a more common approach would be to append a dedicated photoreactive moiety, like a diazirine or an aryl azide, to the core structure. thermofisher.comresearchgate.net This would create a powerful tool to "trap" and identify transient or weak interactions between the probe and its cellular binding partners.

Future Directions and Emerging Research Avenues for 1 Tert Butyl 3 2 Furan 3 Yl Ethyl Urea

The exploration of furan-urea hybrids, particularly 1-(Tert-butyl)-3-(2-(furan-3-yl)ethyl)urea, is poised at an exciting intersection of synthetic innovation, computational advancement, and interdisciplinary application. The future development of this compound and its analogs is contingent on addressing existing challenges and leveraging emergent technologies to unlock new possibilities. This section outlines the key future directions and research avenues that promise to shape the trajectory of this unique chemical scaffold.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 1-(tert-butyl)-3-(2-(furan-3-yl)ethyl)urea?

Answer:

A multi-step approach is typically employed, involving:

- Step 1: Reacting furan-3-yl ethylamine with tert-butyl isocyanate under anhydrous conditions (e.g., dry dichloromethane, inert atmosphere) to form the urea backbone .

- Step 2: Purification via silica gel column chromatography using gradients of non-polar to polar solvents (e.g., petroleum ether/ethyl acetate) to isolate the product .

- Step 3: Validation using spectroscopic methods (e.g., H NMR, C NMR) to confirm structural integrity .

For improved yields, optimize reaction time and temperature, as seen in analogous syntheses achieving ~63% yield under controlled anhydrous conditions .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

A combination of analytical techniques is critical:

- Nuclear Magnetic Resonance (NMR): H NMR confirms proton environments (e.g., tert-butyl singlet at ~1.3 ppm, furan protons at 6.2–7.4 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] ion matching theoretical mass) .

- Chromatography: Thin-layer chromatography (TLC) monitors reaction progress, while HPLC assesses purity (>95% for biological assays) .

Advanced: How can conflicting bioactivity data across different assays (e.g., enzyme inhibition vs. cellular viability) be resolved?

Answer:

Discrepancies may arise due to assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:

- Orthogonal Assays: Validate binding affinity using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish direct target engagement from off-target effects .

- Dose-Response Studies: Perform EC/IC comparisons under standardized conditions (e.g., serum-free media) .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain variations in activity .

Advanced: What methodological approaches optimize the compound’s stability during storage and handling?

Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures (>200°C for similar ureas) .

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the furan moiety .

- Hygroscopicity: Use desiccants (e.g., silica gel) in sealed containers to avoid urea hydrolysis .

Basic: What spectroscopic features distinguish the furan and tert-butyl groups in this compound?

Answer:

- Furan Ring:

- H NMR: Protons at positions 2, 4, and 5 appear as doublets (δ 6.2–7.4 ppm) .

- IR: C-O-C stretching at ~1010 cm .

- Tert-Butyl Group:

- H NMR: Singlet at δ 1.3 ppm (9H) .

- C NMR: Quaternary carbon at ~28 ppm .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Answer:

- Target Identification: Use affinity chromatography with immobilized compound to pull down interacting proteins .

- Pathway Analysis: Transcriptomics (RNA-seq) or phosphoproteomics identifies downstream signaling pathways affected .

- Competitive Binding Assays: Co-incubate with known inhibitors (e.g., urea-based enzyme inhibitors) to assess competitive displacement .

Basic: What solvent systems are compatible with this compound for in vitro assays?

Answer:

- Polar Solvents: DMSO (≤1% v/v) for stock solutions due to urea solubility .

- Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 for cellular assays; avoid extreme pH to prevent urea hydrolysis .

- Non-Polar Solvents: Dichloromethane or THF for synthetic steps, but remove traces before biological testing .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict optimal substituents .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to identify stable binding conformations .

- ADMET Prediction: Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Basic: What are the primary degradation pathways of this compound under physiological conditions?

Answer:

- Hydrolysis: Urea bond cleavage in acidic/basic environments, monitored via HPLC .

- Oxidation: Furan ring oxidation to diketone derivatives, detectable by LC-MS .

- Enzymatic Metabolism: Cytochrome P450-mediated N-dealkylation of the tert-butyl group .

Advanced: How should researchers address low reproducibility in synthetic yields?

Answer:

- Parameter Screening: Use design of experiments (DoE) to optimize temperature, catalyst loading, and solvent .

- Intermediate Characterization: Isolate and validate key intermediates (e.g., furan-3-yl ethylamine) via H NMR before proceeding .

- Catalyst Selection: Transition to palladium-based catalysts for improved coupling efficiency, as shown in analogous urea syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.